1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole is a synthetic organic compound with the molecular formula C17H19N3O This compound is characterized by the presence of a benzotriazole ring, a methylphenyl group, and a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through an etherification reaction using propan-2-ol and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, the compound’s structural features allow it to bind to specific receptors or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole
- **1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzimidazole
- **1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzoxazole
Uniqueness
This compound is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like benzimidazole and benzoxazole derivatives, the benzotriazole ring offers enhanced stability and the ability to form stronger metal complexes, making it more effective in certain applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)-propan-2-yloxymethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)21-17(14-10-8-13(3)9-11-14)20-16-7-5-4-6-15(16)18-19-20/h4-12,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKNNFFGHWUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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